Introduction: The Strategic Importance of Functionalized Imidazoles
Introduction: The Strategic Importance of Functionalized Imidazoles
An In-depth Technical Guide to 5-Bromo-4-ethyl-1H-imidazole: Core Chemical Properties and Synthetic Applications
The imidazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional polymers.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after scaffold in drug design.[2] The strategic functionalization of the imidazole core is paramount for modulating the physicochemical and pharmacological properties of new chemical entities.
This technical guide provides a comprehensive overview of 5-Bromo-4-ethyl-1H-imidazole , a key synthetic intermediate. The presence of a bromine atom at the C5 position offers a versatile handle for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[3] Concurrently, the ethyl group at the C4 position influences the molecule's steric profile and lipophilicity. This document serves as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, a detailed protocol for its synthesis, and a discussion of its applications as a versatile building block.
Molecular and Physicochemical Profile
The molecular architecture of 5-Bromo-4-ethyl-1H-imidazole is defined by a five-membered aromatic imidazole ring, a bromine substituent at the 5-position, and an ethyl group at the 4-position.[4] The bromine atom, being highly electronegative, polarizes the imidazole ring, which is a crucial factor in its reactivity toward nucleophilic substitution.[4] The ethyl group provides steric bulk and increases the compound's lipophilicity, affecting its solubility and interactions with biological targets.[4]
Data Presentation: Key Physicochemical Properties
The following table summarizes the core physicochemical properties of 5-Bromo-4-ethyl-1H-imidazole. It is important to note that much of the publicly available data for this specific isomer is based on computational predictions and estimations.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | [4] |
| Molecular Weight | 175.03 g/mol | [4] |
| Appearance | Pale yellow solid (predicted) | [2] |
| Melting Point | ~135–138°C (predicted) | [4] |
| Boiling Point | ~315–320°C (estimated) | [4] |
| Density | ~1.65 g/cm³ (predicted) | [4] |
| Solubility | Water: <0.1 mg/mL (25°C)Ethanol: 12 mg/mLDMSO: 45 mg/mL | [4] |
| Stability | Decomposes at temperatures above 200°C; susceptible to photolytic cleavage under UV light. | [4] |
| InChI | InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8) | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Bromo-4-ethyl-1H-imidazole. Below are the predicted spectral data based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons and the C2 proton of the imidazole ring.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Source |
| ~1.25 | Triplet (t) | 3H | -CH₃ | ~7.2 | [4] |
| ~2.58 | Quartet (q) | 2H | -CH₂- | ~7.2 | [4] |
| ~7.42 | Singlet (s) | 1H | Imidazole H-2 | - | [4] |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR would complement the ¹H NMR data, confirming the carbon skeleton.
| Chemical Shift (δ ppm) | Assignment |
| ~14 | -CH₃ |
| ~20 | -CH₂- |
| ~115 | Imidazole C-5 (bearing Br) |
| ~135 | Imidazole C-2 |
| ~140 | Imidazole C-4 (bearing Ethyl) |
Infrared (IR) Spectroscopy (Predicted)
Key vibrational modes expected in the IR spectrum provide information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3300 | N-H stretching (imidazole) |
| 2850-2970 | C-H stretching (aliphatic) |
| 1500-1600 | C=N and C=C stretching (imidazole ring) |
| 1050-1250 | C-N stretching |
| 550-650 | C-Br stretching |
Synthesis and Purification
The synthesis of 5-Bromo-4-ethyl-1H-imidazole can be effectively achieved through the direct bromination of 4-ethyl-1H-imidazole. This method, adapted from patented procedures for halogenated imidazoles, involves an electrophilic aromatic substitution mechanism where bromine replaces the hydrogen atom at the C5 position.[4][5] The ethyl group's positive inductive (+I) effect slightly deactivates the ring towards electrophilic attack, necessitating elevated temperatures for the reaction to proceed efficiently.[4]
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
4-ethyl-1H-imidazole
-
Bromine (Br₂)
-
Aqueous Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Sulfite (for quenching)
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-ethyl-1H-imidazole and potassium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Bromination: Heat the mixture to 80–90°C. Cautiously add bromine (Br₂) dropwise to the stirred solution. The reaction is exothermic and the color will change as the bromine is consumed.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH reaches approximately 7. The product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purification: For higher purity, perform recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum. This process typically yields a product with 85–90% purity.[4]
Visualization: Synthesis Workflow
Caption: Laboratory workflow for the synthesis of 5-Bromo-4-ethyl-1H-imidazole.
Chemical Reactivity and Synthetic Utility
The bromine atom at the C5 position is the primary center of reactivity, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This functionality allows for the construction of complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Visualization: Factors Influencing Reactivity
Caption: Key factors determining the reactivity of 5-Bromo-4-ethyl-1H-imidazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[6] For 5-Bromo-4-ethyl-1H-imidazole, this reaction provides a direct route to introduce aryl or heteroaryl substituents at the C5 position, a common strategy in drug discovery.[7][8]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add 5-Bromo-4-ethyl-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (4:1, 5 mL).[7]
-
Reaction: Heat the mixture at 80-100°C for 4-12 hours, monitoring by TLC.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 5-aryl-4-ethyl-1H-imidazole product.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of arylamines.[9] Applying this to 5-Bromo-4-ethyl-1H-imidazole allows for the introduction of various amine functionalities, which are crucial for tuning the pharmacological properties of drug candidates.[10][11]
General Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine 5-Bromo-4-ethyl-1H-imidazole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., tBuBrettPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.2 equiv).[10][11]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as THF or toluene.
-
Reaction: Stir the mixture at room temperature or heat to 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and partition between water and an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via silica gel chromatography to obtain the desired 5-amino-4-ethyl-1H-imidazole derivative.
Applications in Research and Development
While a nascent building block, the synthetic potential of 5-Bromo-4-ethyl-1H-imidazole points to its utility in several advanced applications.
-
Medicinal Chemistry: As a functionalized imidazole, it is an attractive starting material for synthesizing libraries of compounds for screening against biological targets. The imidazole core is a known pharmacophore in many kinase inhibitors, and the C5 position provides a vector for exploring structure-activity relationships (SAR) to enhance potency and selectivity.[3]
-
Materials Science: There is evidence for its use in polymer modification. The incorporation of 5-Bromo-4-ethyl-1H-imidazole into polybenzimidazole structures has been shown to enhance thermal stability and improve solubility in common processing solvents like N-methyl-2-pyrrolidone (NMP).[4]
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Bromo-4-ethyl-1H-imidazole. However, based on data for closely related compounds like 4-bromo-1H-imidazole and general imidazole derivatives, the following precautions are mandated.[4][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12][13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12]
-
Incompatible Materials: Avoid strong oxidizing agents.[12]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[4]
Conclusion
5-Bromo-4-ethyl-1H-imidazole is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its key chemical features—a reactive bromine atom for cross-coupling and an ethyl group for modulating physical properties—make it a valuable tool for the modern synthetic chemist. The protocols and data presented in this guide provide a foundational understanding for its safe handling, synthesis, and application in creating novel and functional molecules.
References
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
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LookChem. (n.d.). 5-bromo-1H-imidazole-4-carbaldehyde Safety Data Sheets(SDS). Retrieved from [Link]
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NextSDS. (n.d.). ethyl 5-bromo-1H-imidazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]
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Barcelona Fine Chemicals. (n.d.). 5-Bromo-2-ethyl-4-iodo-1H-imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Retrieved from [Link]
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Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central, PMC4018243. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]
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